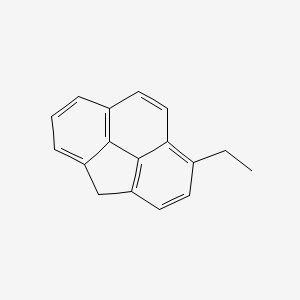
4H-Cyclopenta(def)phenanthrene, ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-4H-cyclopenta(def)phenanthrene is a polycyclic aromatic hydrocarbon with a unique structure that makes it a valuable compound in various scientific and industrial applications. This compound is known for its stability and photoactive properties, making it a significant building block in the production of organic electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-4H-cyclopenta(def)phenanthrene can be synthesized through a multi-step process starting from pyrene. The key steps involve the ring contraction of pyrene-4,5-dione to oxo-4H-cyclopenta(def)phenanthrene, followed by the reduction of oxo-4H-cyclopenta(def)phenanthrene to 4H-cyclopenta(def)phenanthrene . The ethylation of 4H-cyclopenta(def)phenanthrene can be achieved using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production of ethyl-4H-cyclopenta(def)phenanthrene involves similar synthetic routes but on a larger scale. The process is optimized to use non-hazardous reagents and efficient purification methods to ensure the compound is produced in useful quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl-4H-cyclopenta(def)phenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, and various acids for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with nitro or halogen groups .
Scientific Research Applications
Ethyl-4H-cyclopenta(def)phenanthrene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its photoactive properties.
Photovoltaic Devices: The compound is utilized in dye-sensitized solar cells and other photovoltaic devices for its low band gap and superior qualities.
Polymer Chemistry: It serves as a building block in the synthesis of photoactive polymers, which are used in various electronic applications.
Mechanism of Action
The mechanism by which ethyl-4H-cyclopenta(def)phenanthrene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of light, making it useful in OLEDs and other photoactive applications . The molecular targets and pathways involved include the excitation of electrons and the subsequent emission of photons .
Comparison with Similar Compounds
Ethyl-4H-cyclopenta(def)phenanthrene is unique due to its specific structure and photoactive properties. Similar compounds include:
4H-cyclopenta(def)phenanthrene: The parent compound without the ethyl group, used in similar applications.
Benzo[def]fluorene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Phenanthrene derivatives: Various derivatives of phenanthrene that exhibit similar stability and electronic properties.
Ethyl-4H-cyclopenta(def)phenanthrene stands out due to its enhanced stability and specific electronic properties, making it a preferred choice in certain applications .
Properties
CAS No. |
65319-51-9 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-ethyltetracyclo[10.2.1.05,14.08,13]pentadeca-1(14),2,4,6,8(13),9,11-heptaene |
InChI |
InChI=1S/C17H14/c1-2-11-6-7-14-10-13-5-3-4-12-8-9-15(11)17(14)16(12)13/h3-9H,2,10H2,1H3 |
InChI Key |
RROTVRKFMUQOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=C4C2=C(CC4=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


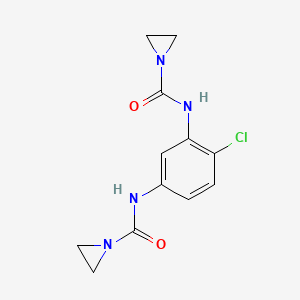
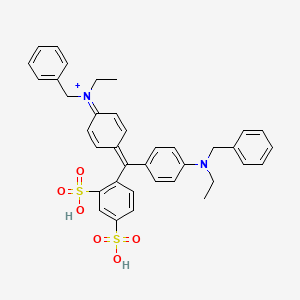
![n-Methyl-n-[2-(pyridin-2-yl)ethyl]aniline](/img/structure/B12797614.png)
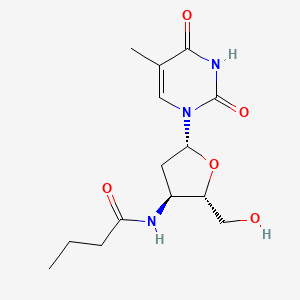
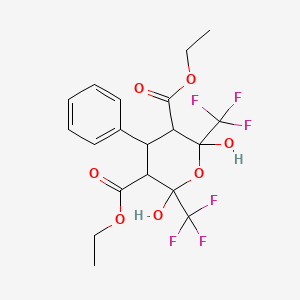
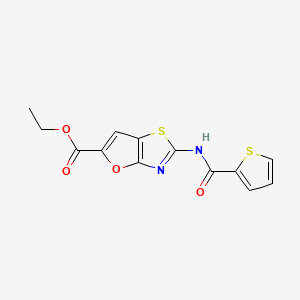
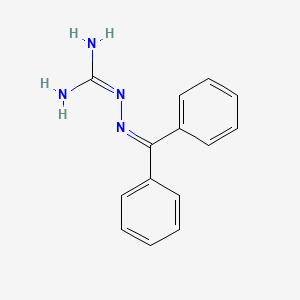

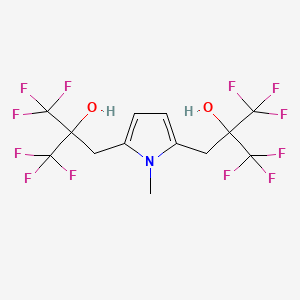
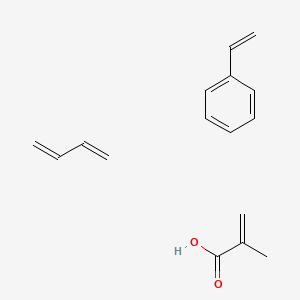
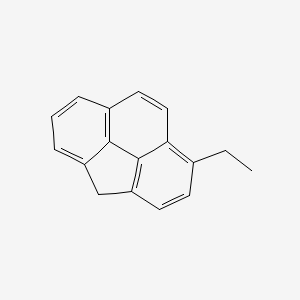
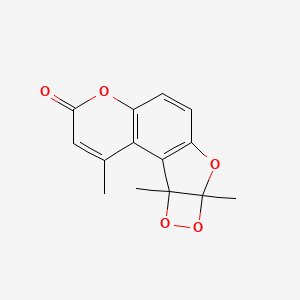
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
